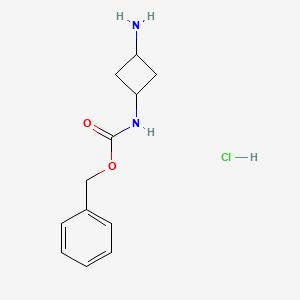
2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. It is a small molecule inhibitor that targets specific enzymes and receptors in the body, making it a promising candidate for the development of new drugs.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone' involves the reaction of 4-(pyridazin-3-yloxy)piperidine with 4-fluorobenzenethiol followed by the addition of ethanone. The reaction is carried out under specific conditions to ensure the formation of the desired product.
Starting Materials
4-(pyridazin-3-yloxy)piperidine, 4-fluorobenzenethiol, Ethanone, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Wate
Reaction
Step 1: Dissolve 4-(pyridazin-3-yloxy)piperidine in diethyl ether and add 4-fluorobenzenethiol to the solution., Step 2: Add sodium hydroxide to the solution and stir for 2 hours at room temperature., Step 3: Acidify the solution with hydrochloric acid and extract the product with diethyl ether., Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent., Step 5: Dissolve the residue in ethanol and add ethanone to the solution., Step 6: Stir the solution at room temperature for 4 hours., Step 7: Filter the product and wash with water., Step 8: Dry the product under vacuum to obtain '2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone'.
Wirkmechanismus
The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves the inhibition of specific enzymes and receptors in the body. It is believed to work by binding to the active site of these targets, thereby preventing their normal function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone are still being studied. However, it has been found to have a significant impact on cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is its potency as an inhibitor of specific enzymes and receptors. This makes it a valuable tool for studying the function of these targets in the body. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be specific to certain cell types or conditions.
Zukünftige Richtungen
There are several future directions for research on 2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone. One area of interest is the development of new cancer therapies based on its ability to inhibit cell growth and proliferation. Other potential applications include the treatment of other diseases and disorders, such as inflammation and autoimmune disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and drawbacks.
Wissenschaftliche Forschungsanwendungen
2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to be a potent inhibitor of several enzymes and receptors, including the protein kinases, PI3Kα and mTOR, which are involved in cell growth and proliferation. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-13-3-5-15(6-4-13)24-12-17(22)21-10-7-14(8-11-21)23-16-2-1-9-19-20-16/h1-6,9,14H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAIVBJGFLUMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2624319.png)
![N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2624322.png)
![1-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2624324.png)


![4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2624327.png)
![2-ethylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2624328.png)
![4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-phenoxyphenyl)benzamide](/img/structure/B2624329.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide](/img/structure/B2624333.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2624335.png)